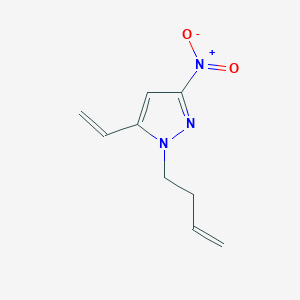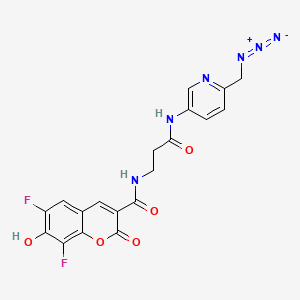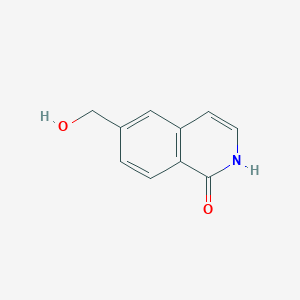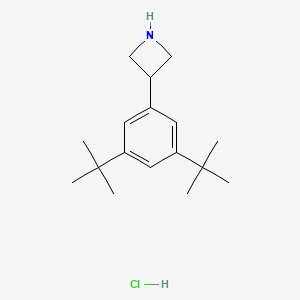![molecular formula C10H7N3O B13706533 2-Aminooxazolo[4,5-c]quinoline](/img/structure/B13706533.png)
2-Aminooxazolo[4,5-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminooxazolo[4,5-c]quinoline is a heterocyclic compound that belongs to the class of oxazoles and quinolines. This compound is characterized by a fused ring system that includes an oxazole ring and a quinoline ring. The unique structure of this compound imparts it with significant chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-Aminooxazolo[4,5-c]quinoline typically involves the cyclization of o-hydroxy substituted N-heteroarylformamide oximes with N,N-dimethylformamide dimethyl acetal (DMFDMA) . This method provides a straightforward route to the compound, allowing for the formation of the oxazole ring fused to the quinoline ring.
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions or green chemistry approaches. These methods aim to improve yield, reduce reaction times, and minimize the use of hazardous reagents .
Análisis De Reacciones Químicas
2-Aminooxazolo[4,5-c]quinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of different heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like monoamine oxidase (MAO-N) and horseradish peroxidase (HRP), as well as reducing agents and various nucleophiles and electrophiles . The major products formed from these reactions are often quinoline derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2-Aminooxazolo[4,5-c]quinoline has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antitumor and antiviral agent.
Mecanismo De Acción
The mechanism of action of 2-Aminooxazolo[4,5-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit bacterial topoisomerases, preventing DNA replication and transcription . Additionally, its ability to form stable complexes with metal ions can enhance its antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
2-Aminooxazolo[4,5-c]quinoline can be compared to other similar compounds, such as:
2-Aminooxazole: This compound shares the oxazole ring but lacks the quinoline ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactivity, and potential therapeutic applications make it a valuable subject of ongoing research. Understanding its mechanism of action and comparing it with similar compounds further highlights its importance in scientific advancements.
Propiedades
Fórmula molecular |
C10H7N3O |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
[1,3]oxazolo[4,5-c]quinolin-2-amine |
InChI |
InChI=1S/C10H7N3O/c11-10-13-8-5-12-7-4-2-1-3-6(7)9(8)14-10/h1-5H,(H2,11,13) |
Clave InChI |
FUNBZNZXJIFZBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=N2)N=C(O3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)
![5-Bromo-4-[3-(3-pyridyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706488.png)
![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)



![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)
